molecular formula C10H14ClNO B1416850 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol CAS No. 1118787-00-0

2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B1416850
CAS No.: 1118787-00-0
M. Wt: 199.68 g/mol
InChI Key: YEZLLBZQPKTYAA-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZLLBZQPKTYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258622
Record name 2-[[(2-Chlorophenyl)methyl]amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-00-0
Record name 2-[[(2-Chlorophenyl)methyl]amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118787-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Chlorophenyl)methyl]amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-chlorobenzylamine with propylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Iodophenyl)methyl]amino}propan-1-ol

Uniqueness

2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol, commonly referred to as a chlorophenyl-substituted amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C11H14ClN
  • Molecular Weight : Approximately 201.69 g/mol

This structure allows for various interactions in biological systems, particularly through its amino group and chlorophenyl moiety, which can influence enzyme activity and receptor binding.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds, enhancing binding affinity to enzymes or receptors.
  • Hydrophobic Interactions : The chlorophenyl group facilitates hydrophobic interactions, potentially influencing the conformation and activity of target proteins.

These interactions can lead to modulation of various biochemical pathways, which are crucial for its therapeutic applications.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Studies have shown that derivatives of this compound can inhibit cell proliferation with IC50 values ranging from 10 to 33 nM, comparable to known chemotherapeutics like CA-4 .
CompoundIC50 (nM)Cell Line
9h10MCF-7
9q23MDA-MB-231
CA-43.9MCF-7

These findings suggest that the compound may act by destabilizing microtubules, similar to other antitumor agents.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. Preliminary studies indicate promising results against various pathogens, although specific data on MIC values are still emerging.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiproliferative Activity Study :
    • A study evaluated a series of chlorophenyl-substituted compounds for their effects on MCF-7 cells, revealing that modifications at the amino position significantly enhanced antiproliferative activity .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that these compounds could disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Chemical Reactions :
    • The compound can undergo various chemical transformations such as oxidation and reduction, which can be utilized in synthetic applications for developing more complex therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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